molecular formula C23H20N2OS2 B2552030 (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(p-tolyl)methanone CAS No. 210766-95-3

(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(p-tolyl)methanone

Cat. No.: B2552030
CAS No.: 210766-95-3
M. Wt: 404.55
InChI Key: YIPGLKVDWWGQCB-UHFFFAOYSA-N
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Description

(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(p-tolyl)methanone is a useful research compound. Its molecular formula is C23H20N2OS2 and its molecular weight is 404.55. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Properties and Theoretical Studies

The electronic absorption, excitation, and fluorescence properties of compounds structurally related to (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(p-tolyl)methanone have been extensively studied. These studies reveal insights into the singlet excited states, dual fluorescence behavior in various solvents, and the role of intramolecular hydrogen bonding in stabilizing specific conformations. Theoretical quantum chemistry calculations complement these findings, offering a deeper understanding of the molecular orbitals involved (Al-Ansari, 2016).

Synthesis and Characterization

Research on the synthesis and spectral characterization of compounds with similar structures demonstrates the versatility of these molecules. Advanced techniques such as UV, IR, NMR, and mass spectrometry have been employed to elucidate their structures. These studies also incorporate density functional theory (DFT) calculations to predict and analyze the molecular properties and reactivity of the compounds, highlighting their potential in various applications (Shahana & Yardily, 2020).

Molecular Docking and Potential Biological Activities

Molecular docking studies have been conducted to explore the potential biological activities of these compounds. Such studies aid in understanding the interaction of these molecules with biological targets, providing a foundation for their development as pharmaceutical agents. The emphasis on antibacterial activity, as demonstrated through docking studies, suggests promising applications in developing new antimicrobial agents (Shahana & Yardily, 2020).

Synthesis of Derivatives and Biological Evaluation

Efforts to synthesize novel derivatives and evaluate their anticancer potential have been reported. Such studies include the design and synthesis of isoxazolyl, triazolyl, and phenyl-based derivatives, with some showing selective cytotoxicity against cancer cell lines. These findings are crucial for the development of new therapeutic agents, indicating the chemical's versatility and potential in medicinal chemistry (Othman et al., 2019).

Properties

IUPAC Name

(3-amino-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS2/c1-13-8-10-14(11-9-13)21(26)22-20(24)19-18(17-7-4-12-27-17)15-5-2-3-6-16(15)25-23(19)28-22/h4,7-12H,2-3,5-6,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPGLKVDWWGQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CS5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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